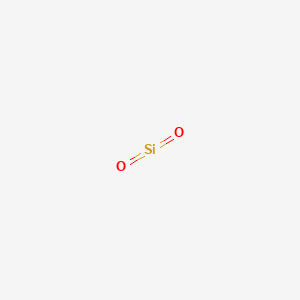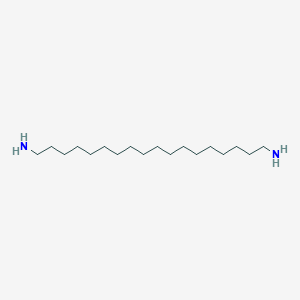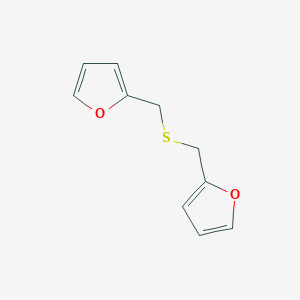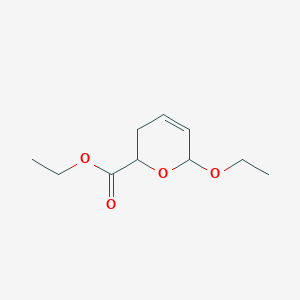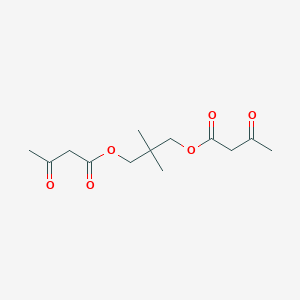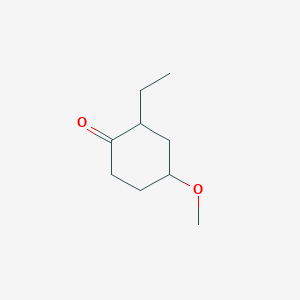
2-Ethyl-4-methoxycyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-methoxycyclohexanone (EMCH) is a cyclic ketone compound that has been used widely in scientific research applications. It is primarily used as a precursor in the synthesis of other organic compounds, and its unique chemical properties make it a valuable tool in various laboratory experiments.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methoxycyclohexanone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 2-Ethyl-4-methoxycyclohexanone has a carbonyl group that can undergo nucleophilic addition reactions, which makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Ethyl-4-methoxycyclohexanone. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Ethyl-4-methoxycyclohexanone in lab experiments is its unique chemical properties. 2-Ethyl-4-methoxycyclohexanone is a cyclic ketone compound that has a high boiling point and is relatively stable, which makes it a valuable tool in various laboratory experiments. However, one limitation of using 2-Ethyl-4-methoxycyclohexanone is that it can be difficult to handle due to its high boiling point and low solubility in water.
Future Directions
There are many future directions for research involving 2-Ethyl-4-methoxycyclohexanone. One area of interest is the development of new synthetic methods using 2-Ethyl-4-methoxycyclohexanone as a precursor. Another area of interest is the use of 2-Ethyl-4-methoxycyclohexanone as a chiral auxiliary in asymmetric synthesis. Additionally, there is potential for using 2-Ethyl-4-methoxycyclohexanone in the synthesis of new natural products with therapeutic applications. Overall, 2-Ethyl-4-methoxycyclohexanone is a versatile compound with many potential applications in scientific research.
Synthesis Methods
2-Ethyl-4-methoxycyclohexanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the Meerwein-Ponndorf-Verley reduction, and the Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of acetyl chloride with cyclohexanone in the presence of aluminum chloride as a catalyst. The Meerwein-Ponndorf-Verley reduction involves the reduction of cyclohexanone using aluminum isopropoxide and isopropanol as a reducing agent. The Grignard reaction involves the reaction of ethyl magnesium bromide with cyclohexanone in the presence of a catalyst such as copper (II) chloride.
Scientific Research Applications
2-Ethyl-4-methoxycyclohexanone has been used in a variety of scientific research applications, including as a precursor in the synthesis of other organic compounds, as a reagent in organic synthesis, and as a chiral auxiliary in asymmetric synthesis. 2-Ethyl-4-methoxycyclohexanone has also been used in the synthesis of natural products, such as the anti-cancer drug taxol.
properties
CAS RN |
13482-27-4 |
|---|---|
Product Name |
2-Ethyl-4-methoxycyclohexanone |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-ethyl-4-methoxycyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-3-7-6-8(11-2)4-5-9(7)10/h7-8H,3-6H2,1-2H3 |
InChI Key |
STARKTAHWAZNAM-UHFFFAOYSA-N |
SMILES |
CCC1CC(CCC1=O)OC |
Canonical SMILES |
CCC1CC(CCC1=O)OC |
synonyms |
2-Ethyl-4-methoxycyclohexanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




